molecular formula C24H29ClN2O5 B566298 Benazepril hydrochloride, (R,R)- CAS No. 215447-89-5

Benazepril hydrochloride, (R,R)-

Cat. No.: B566298
CAS No.: 215447-89-5
M. Wt: 460.955
InChI Key: VPSRQEHTHIMDQM-GZJHNZOKSA-N
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Chemical Reactions Analysis

Types of Reactions

Benazepril hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

Benazepril hydrochloride, a member of the angiotensin-converting enzyme (ACE) inhibitor class, is primarily utilized for managing hypertension and heart failure. This compound is a prodrug that is metabolized to its active form, benazeprilat, which exhibits significantly enhanced ACE inhibitory activity. The following sections will delve into the biological activity of benazepril hydrochloride, including its mechanism of action, pharmacokinetics, clinical efficacy, and relevant case studies.

Benazepril hydrochloride functions by inhibiting the activity of ACE, an enzyme responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that also stimulates aldosterone secretion, leading to increased blood pressure. By inhibiting ACE, benazepril reduces levels of angiotensin II, resulting in:

  • Decreased Blood Pressure : The reduction in angiotensin II leads to vasodilation and decreased systemic vascular resistance.
  • Increased Cardiac Output : Studies show that benazepril administration can enhance cardiac output in patients with heart failure by decreasing vascular resistance and improving hemodynamic parameters .

Pharmacokinetics

Absorption and Metabolism :

  • Bioavailability: Approximately 37% in humans; peak plasma concentrations occur within 1-2 hours post-administration.
  • Metabolism: Primarily occurs in the liver where benazepril is converted to benazeprilat. The effective half-life of benazeprilat is about 10-11 hours .

Distribution :

  • Protein Binding: Benazepril is 96.7% protein-bound, while benazeprilat is 95.3% bound .

Elimination :

  • Excretion: Both compounds are predominantly eliminated via renal pathways, with about 20% of the dose excreted as benazeprilat. In patients with renal impairment, dosing adjustments are necessary to avoid accumulation .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of benazepril in managing hypertension and heart failure:

  • Hypertension Management : In a multicenter study involving patients with chronic hypertension, benazepril significantly reduced systolic and diastolic blood pressure compared to baseline measurements. This effect was sustained over a 24-hour period after administration .
  • Heart Failure : In patients with severe heart failure (NYHA class III or IV), administration of benazepril resulted in significant improvements in cardiac output (26.7% to 31.6% increase) and reductions in both systemic and pulmonary vascular resistance .

Case Study 1: Efficacy in African American Patients

A study focused on African American patients with resistant hypertension reported that those treated with benazepril showed significant reductions in blood pressure compared to control groups. This highlights the importance of tailoring antihypertensive therapy based on demographic factors .

Case Study 2: Long-term Outcomes

In a longitudinal study assessing long-term outcomes in heart failure patients treated with benazepril, results indicated improved survival rates and reduced hospitalizations due to heart failure exacerbations over a three-year follow-up period .

Summary Table of Key Findings

ParameterBenazepril Hydrochloride
Mechanism ACE inhibitor; reduces angiotensin II levels
Bioavailability ~37% (humans)
Peak Plasma Concentration 1-2 hours post-dose
Protein Binding Benazepril: 96.7%, Benazeprilat: 95.3%
Half-Life Benazeprilat: 10-11 hours
Primary Excretion Route Renal (80%)
Indications Hypertension, Heart Failure

Properties

IUPAC Name

2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSRQEHTHIMDQM-GZJHNZOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175881
Record name Benazepril hydrochloride, (R,R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215447-89-5
Record name Benazepril hydrochloride, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215447895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benazepril hydrochloride, (R,R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENAZEPRIL HYDROCHLORIDE, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGK2LDW9PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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